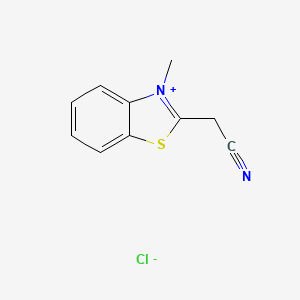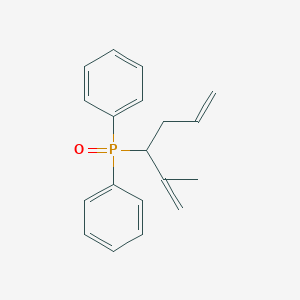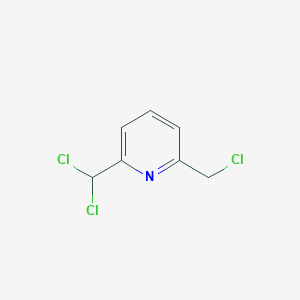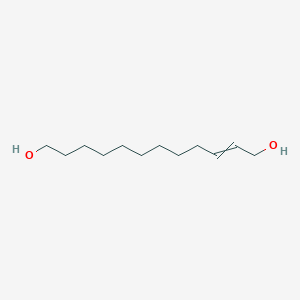
N-(Diaminophosphoryl)phosphoramidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Diaminophosphoryl)phosphoramidic acid is a compound belonging to the class of phosphoramidates. These compounds are derivatives of phosphoric acid where the hydroxyl groups are replaced with amino groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diaminophosphoryl)phosphoramidic acid typically involves the reaction of phosphorus oxychloride with ammonia or amines. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. For instance, the reaction of phosphorus oxychloride with ammonia in an aqueous medium can yield this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and filtration are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Diaminophosphoryl)phosphoramidic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and ammonia.
Substitution Reactions: It can participate in substitution reactions with nucleophiles, where the amino groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, acids, bases, and various nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound include phosphoric acid, substituted phosphoramidates, and various amine derivatives .
Applications De Recherche Scientifique
N-(Diaminophosphoryl)phosphoramidic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(Diaminophosphoryl)phosphoramidic acid involves its ability to donate phosphate groups in phosphorylation reactions. This property makes it a valuable intermediate in the synthesis of nucleotides, coenzymes, and other biologically active molecules. The compound interacts with molecular targets such as enzymes and proteins, facilitating the transfer of phosphate groups and modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(Diaminophosphoryl)phosphoramidic acid include:
Phosphoramidates: These compounds have similar structures but may have different substituents on the phosphorus atom.
Phosphoramidic acids: These are derivatives of phosphoric acid with amino groups replacing some of the hydroxyl groups.
Phosphoric triamides: Compounds where all three hydroxyl groups of phosphoric acid are replaced by amino groups.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to act as a phosphorylating agent and its involvement in biological phosphorylation make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
54499-80-8 |
|---|---|
Formule moléculaire |
H7N3O4P2 |
Poids moléculaire |
175.02 g/mol |
Nom IUPAC |
(diaminophosphorylamino)phosphonic acid |
InChI |
InChI=1S/H7N3O4P2/c1-8(2,4)3-9(5,6)7/h(H7,1,2,3,4,5,6,7) |
Clé InChI |
FTWHMBSUYWGHMM-UHFFFAOYSA-N |
SMILES canonique |
NP(=O)(N)NP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate](/img/structure/B14623934.png)


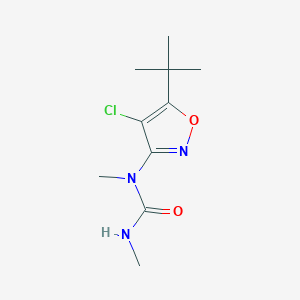

![3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride](/img/structure/B14623975.png)


